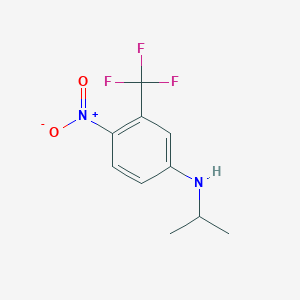
N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2. It is characterized by the presence of a nitro group, a trifluoromethyl group, and an isopropyl group attached to an aniline ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline typically involves the nitration of N-propan-2-yl-3-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Reduction: 4-Amino-N-propan-2-yl-3-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is used in the synthesis of pharmaceuticals, particularly as an intermediate in the production of anti-inflammatory and anti-cancer drugs. It is also employed in the development of agrochemicals, such as herbicides and insecticides . Additionally, this compound is used in material science for the synthesis of specialty polymers and dyes .
Mecanismo De Acción
The mechanism of action of N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may act as a precursor to active compounds that inhibit specific enzymes or receptors involved in disease pathways. The nitro group can be reduced to an amine, which then interacts with biological targets . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
4-Nitro-3-(trifluoromethyl)aniline: Lacks the isopropyl group, making it less lipophilic and potentially less effective in crossing cell membranes.
4-Nitro-N-methyl-3-(trifluoromethyl)aniline: Contains a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
Uniqueness: 4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. The trifluoromethyl group also contributes to its stability and reactivity in various chemical reactions .
Propiedades
IUPAC Name |
4-nitro-N-propan-2-yl-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(2)14-7-3-4-9(15(16)17)8(5-7)10(11,12)13/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQZAGHPQDHIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl[1-methyl-2-(2-thienyl)-1H-indol-3-yl]methanamine](/img/structure/B7857715.png)
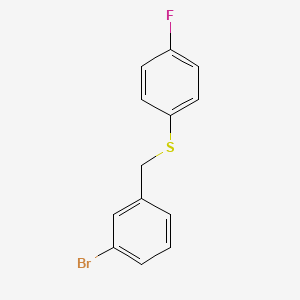

![Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B7857738.png)
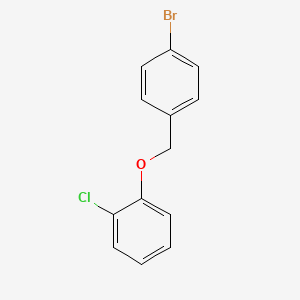
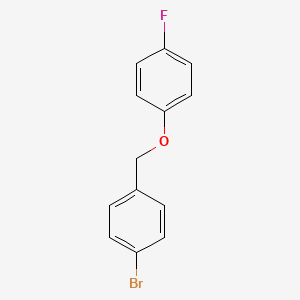

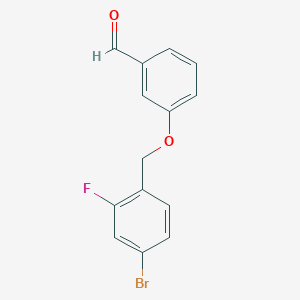
![Methyl 3-[(3-bromophenyl)formamido]propanoate](/img/structure/B7857768.png)
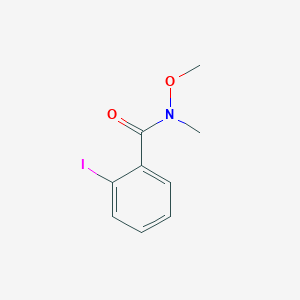
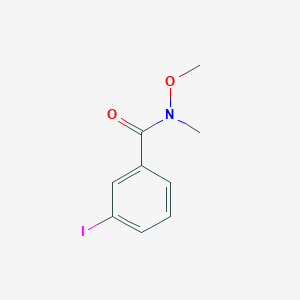
![Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B7857790.png)
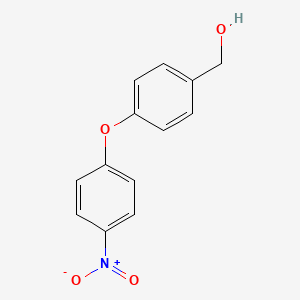
![2-[(4-methoxyanilino)methyl]-1H-quinazolin-4-one](/img/structure/B7857809.png)
